4-Chloroquinoline-3-carbonitrile
Overview
Description
4-Chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives involves various methods. One such method involves the use of sodium azide and phosphorous oxychloride . The yield of 2-chloroquinoline-3-carbonitrile was found to be superior compared to other methods .Molecular Structure Analysis
The molecular weight of 4-Chloroquinoline-3-carbonitrile is 188.61 g/mol . The InChI code is 1S/C10H5ClN2/c11-10-7 (5-12)6-13-9-4-2-1-3-8 (9)10/h1-4,6H .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
4-Chloroquinoline-3-carbonitrile has a topological polar surface area of 36.7 Ų and a complexity of 232 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis and Chemical Reactions
4-Chloroquinoline-3-carbonitrile derivatives are notable for their diverse synthetic methods and chemical reactions. These derivatives are used in producing biologically active compounds, with specific attention to the reactions involving chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic Properties
These compounds have been studied for their structural, electronic, optical, and charge transport properties. Insights into their absorption wavelengths, major transitions, and hole transport tendencies make them promising candidates for multifunctional materials (Irfan et al., 2020).
Palladium-Catalyzed Synthesis
Palladium-catalyzed intramolecular C-N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones has been explored to create functionalized quinolines. These have biological interest and the product ratio can be controlled by reaction temperature (Wang et al., 2015).
Antitumor Activity
A quinoline derivative showed potential as a ligand for s-Catenin protein, suggesting a high antitumor potency for diseases like colorectal cancer. This property is significant for designing future therapeutic strategies (Mansour et al., 2021).
Fluorescent Properties
A new fluorescent derivative containing 1,2,3-triazole moiety was synthesized, displaying potential as a nonlinear optical (NLO) material. Its photophysical properties, absorption-emission characteristics, and interaction with solvents make it a candidate for various applications (Singh et al., 2017).
Corrosion Inhibition
Computational studies on quinoline derivatives, including those containing the 4-chloroquinoline-3-carbonitrile moiety, have shown promising results as corrosion inhibitors for iron. This includes evaluations of adsorption behaviors and inhibition properties (Erdoğan et al., 2017).
Kinase Inhibition
Derivatives of 4-anilinoquinoline-3-carbonitrile have been optimized as inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase, showing enhanced activities in inhibiting the growth of HER-2 positive cells. These compounds have been subject to various synthetic routes, contributing to cancer treatment research (Tsou et al., 2005).
Photophysical and Photochemical Properties
Studies on the photochemical properties of derivatives like 4-chloroquinoline-2-carbonitrile highlight the formation of various products under different conditions, emphasizing the versatility and potential applications in material science (HataNorisuke & OhtsukaRyoichi, 1975).
Safety And Hazards
The safety data sheet for 4-Chloroquinoline-3-carbonitrile indicates that it is toxic if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-chloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMIOZRXOIQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499416 | |
Record name | 4-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carbonitrile | |
CAS RN |
69875-49-6 | |
Record name | 4-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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